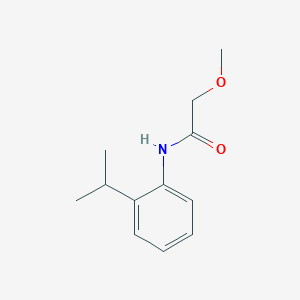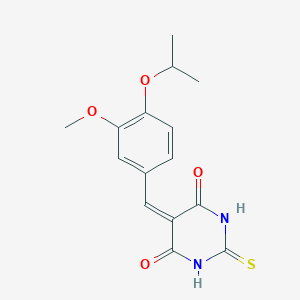![molecular formula C20H14O4 B5873839 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one CAS No. 6083-69-8](/img/structure/B5873839.png)
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one, also known as psoralen, is a naturally occurring compound found in some plants such as Ammi majus and Psoralea corylifolia. It has been used in traditional medicine for centuries to treat various skin disorders, including psoriasis, vitiligo, and eczema. In recent years, psoralen has gained attention in scientific research due to its potential applications in various fields, including cancer therapy, photobiology, and genetic engineering.
作用機序
The mechanism of action of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its ability to intercalate with DNA and crosslink with thymine bases upon exposure to UV radiation. This crosslinking leads to DNA damage and subsequent cell death. Psoralen can also inhibit DNA synthesis and repair, further contributing to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects
Psoralen has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. Psoralen can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one in lab experiments is its ability to sensitize cancer cells to UV radiation, making it a useful tool in photodynamic therapy. Psoralen is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to use in research. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one research, including the development of new cancer therapies, the exploration of its potential applications in genetic engineering, and the investigation of its effects on the immune system. Psoralen has also been shown to have potential as a photosensitizer in the treatment of bacterial infections, and further research in this area could lead to the development of new antibiotics. Additionally, this compound has been shown to have potential as a natural insecticide, and further research could lead to the development of new pest control methods.
合成法
Psoralen can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves isolating 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one from plants that contain the compound, such as Ammi majus and Psoralea corylifolia. Chemical synthesis involves the use of chemical reactions to produce this compound from simpler compounds. Biotransformation involves using microorganisms to convert simpler compounds into this compound.
科学的研究の応用
Psoralen has been extensively studied for its potential applications in cancer therapy, particularly in combination with phototherapy. Psoralen can sensitize cancer cells to ultraviolet (UV) radiation, leading to increased cell death. This process, known as photodynamic therapy, has been used to treat various types of cancer, including skin cancer, lymphoma, and leukemia.
特性
IUPAC Name |
8-acetyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-11-10-16(22)24-20-14(11)8-9-15-18(20)17(19(23-15)12(2)21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUSANJCATJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976301 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-69-8 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)
![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)
![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

